molecular formula C12H16ClNO2 B2540567 Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride CAS No. 2126163-44-6

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride

Cat. No.: B2540567
CAS No.: 2126163-44-6
M. Wt: 241.72
InChI Key: YSTBBDRUMWIPFH-UHFFFAOYSA-N
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Description

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride is a bicyclic organic compound featuring a seven-membered azepine ring fused to a benzene ring. The molecule contains a methyl ester group at position 7 and a hydrochloride salt, enhancing its solubility and stability.

Properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-1-benzazepine-7-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-6-11-9(8-10)4-2-3-7-13-11;/h5-6,8,13H,2-4,7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTBBDRUMWIPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NCCCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Five-Step Synthesis from 2,4-Dimethylaniline

Reaction Sequence and Key Intermediates

The most extensively documented route begins with 2,4-dimethylaniline, proceeding through N-alkylation, carbamoylation, hydrolysis, activation, and Friedel-Crafts cyclization.

Step 1: N-Alkylation with Ethyl 4-Bromobutyrate
2,4-Dimethylaniline reacts with ethyl 4-bromobutyrate in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–18 hours, yielding ethyl 4-[(2,4-dimethylphenyl)amino]butanoate. Triethylamine serves as both base and catalyst, achieving >85% conversion.

Step 2: Carbamoylation with Methyl Chloroformate
The intermediate undergoes carbamoylation using methyl chloroformate in dichloromethane at 0–5°C. Quenching with ice water followed by extraction affords 4-[(2,4-dimethylphenyl)(methoxycarbonyl)amino]butanoic acid in 78–82% yield.

Step 3: Acid Chloride Formation
Thionyl chloride (2.5 equiv) in refluxing toluene converts the carboxylic acid to its acyl chloride, with excess SOC12 removed under reduced pressure.

Step 4: Intramolecular Friedel-Crafts Cyclization
AlCl3-mediated cyclization (1.2 equiv) in anhydrous DCM at −10°C for 6 hours generates the benzoazepine core. Workup with dilute HCl yields methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate.

Step 5: Hydrochloride Salt Formation
The free base is treated with HCl gas in ethyl acetate, precipitating the hydrochloride salt. Recrystallization from ethanol/water (3:1) provides pharmaceutical-grade material (>99% purity by HPLC).

Table 1: Optimization Data for Classical Synthesis
Step Reagents/Conditions Yield (%) Purity (HPLC)
1 DMF, 70°C, 14h 87 92
2 ClCO2Me, 0°C 80 95
3 SOC12, reflux 95 98
4 AlCl3, −10°C 68 97
5 HCl gas, EtOAc 91 99

Nickel-Catalyzed Cascade Cyclization

Mechanism and Substrate Scope

A breakthrough methodology employs NiCl2·DME (10 mol%) with tetrahydroxydiboron (B2(OH)4) under mild conditions (DMSO, 60°C). This single-pot approach converts N-allyl aniline derivatives into benzoazepines via radical intermediates.

Key Features:

  • Chemoselectivity: The Ni/B system preferentially activates C–Br bonds over competing functional groups.
  • Radical Pathway: EPR studies confirm the formation of carbon-centered radicals that undergo 7-endo-trig cyclization.
  • Broad Scope: Tolerates electron-withdrawing (F, CF3) and donating (OMe, NMe2) groups at the 7-position.

Procedure:

  • Charge NiCl2·DME (0.1 mmol), B2(OH)4 (1.0 mmol), and K2CO3 (1.5 mmol) in DMSO.
  • Add N-(pent-4-en-1-yl)-N-phenylacetamide (1.0 mmol) and ethyl bromodifluoroacetate (1.5 mmol).
  • Stir at 60°C under argon for 5 hours.
  • Extract with EtOAc, purify via silica chromatography (petroleum ether/EtOAc 10:1).
  • Treat with HCl/Et2O to obtain hydrochloride salt (89% overall yield).
Table 2: Representative Yields for Nickel-Catalyzed Synthesis
Substituent (R) Yield (%) ee (%)
7-F 85 -
7-OMe 78 -
7-CF3 72 -
9-Me 89 -

Lithiation-Alkylation of Benzoazepine Precursors

Directed Ortho-Metalation Strategy

White Rose researchers developed a lithiation protocol using nBuLi (−50°C) to functionalize tetrahydrobenzoazepine carbamates. This method enables rapid diversification of the azepine ring.

General Protocol:

  • Generate lithium amide by treating tert-butyl carbamate with nBuLi (2.4 M in hexane).
  • Add electrophile (R-X):
    • Allyl bromide → 2-allyl derivatives (85%)
    • MeI → 2-methyl analogues (60%)
    • 1,4-dibromobutane → 2-(4-bromobutyl) compounds (75%)
  • Quench with MeOH, purify via flash chromatography.
  • Deprotect with TFA/CH2Cl2, neutralize with HCl/MeOH to isolate hydrochloride salt.

Advantages:

  • Enables late-stage diversification without reoptimizing cyclization steps.
  • Compatible with stannane and boronate electrophiles for cross-coupling.

Comparative Analysis of Methodologies

Table 3: Method Comparison
Parameter Classical Ni-Catalyzed Lithiation
Steps 5 1 3
Yield (Overall) 45% 89% 68%
Temp. Range −10–80°C 60°C −50–25°C
Scalability Pilot-validated Lab-scale Milligram
Stereocontrol None Moderate High

Industrial Production Considerations

Continuous Flow Adaptation

Recent advances have translated the nickel-catalyzed method to continuous flow reactors:

  • Residence Time: 12 minutes vs. 5 hours batch
  • Yield Improvement: 89% → 93%
  • Catalyst Loading Reduction: 10 → 7 mol%

Purification Technologies

  • Countercurrent Chromatography: Replaces silica columns for greener processing.
  • pH-Zone Refining: Enhances hydrochloride salt purity to >99.9%.

Chemical Reactions Analysis

Types of Reactions

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride exhibits significant potential as a pharmacological agent. Its structural similarity to known psychoactive compounds positions it as a candidate for the development of drugs targeting neurological disorders.

1.1. Neuropharmacological Applications

Research indicates that derivatives of benzo[b]azepines can act as selective agonists for serotonin receptors, particularly the 5-HT2C receptor. This receptor is implicated in mood regulation and appetite control, suggesting that this compound may have applications in treating depression and anxiety disorders .

1.2. Antidepressant Activity

Studies have shown that compounds with similar structures can exhibit antidepressant-like effects in animal models. The mechanism often involves modulation of neurotransmitter systems, including serotonin and norepinephrine pathways . Further research is needed to establish the efficacy and safety of this specific compound in clinical settings.

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The compound's molecular formula is C11H14ClN and has a molecular weight of approximately 201.69 g/mol .

Material Science Applications

Beyond medicinal uses, this compound has potential applications in material science. Its unique chemical structure allows for the exploration of new polymeric materials or coatings that could be beneficial in various industrial applications.

3.1. Coating Materials

Research into similar compounds suggests that they can be utilized in developing coatings with enhanced properties such as corrosion resistance and durability . This could lead to advancements in protective materials for use in harsh environments.

4.1. Case Study: Antidepressant Effects

A recent study investigated the antidepressant effects of various benzo[b]azepine derivatives in rodent models. The results indicated that certain derivatives showed significant reductions in depressive-like behaviors when administered at specific dosages . While this compound was not the primary focus, its structural relatives demonstrated promising results.

4.2. Case Study: Material Properties

Another study focused on the synthesis of novel polymers incorporating benzo[b]azepine structures aimed at enhancing mechanical properties and thermal stability . The findings suggested that these materials could outperform traditional polymers in specific applications.

Mechanism of Action

The mechanism of action of Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following table summarizes key structural and functional differences between Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride and related compounds:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Key Properties/Applications
This compound Benzoazepine -COOCH₃ (position 7), -HCl Not explicitly provided Potential pharmaceutical intermediate
7-Chloro-5-oxo-1-(toluene-4-sulfonyl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine-4-carboxylic acid methyl ester () Benzoazepine -COOCH₃ (position 4), -Cl, -SO₂C₆H₄CH₃ (position 1) C₂₁H₂₂ClNO₆S Intermediate in multistep synthesis
SCH 23390 Hydrochloride () Benzoazepine -Cl (position 8), -CH₃ (position 3), -C₆H₅ (position 5) C₁₈H₁₈Cl₂N₂O·HCl Dopamine D1 receptor antagonist
Methyl 2,3,4,5-tetrahydrobenzo(f)(1,4)oxazepine-7-carboxylate hydrochloride () Benzoxazepine -COOCH₃ (position 7), oxygen atom in azepine ring Not explicitly provided Structural isomer with altered polarity

Key Observations :

  • Position of Substituents : The placement of the methyl ester group (position 7 vs. 4) and sulfonyl/tosyl groups significantly influences reactivity and biological activity. For example, sulfonyl groups in enhance electrophilicity, aiding cyclization reactions .
  • Pharmacological Relevance : SCH 23390 hydrochloride () demonstrates how chloro and phenyl substituents on the benzoazepine core enable selective receptor antagonism, suggesting that the target compound could be tailored for similar applications .
Physicochemical and Spectral Comparisons
  • Melting Points : Analogues with bulky substituents (e.g., sulfonyl groups in ) exhibit higher decomposition temperatures (310–311°C) compared to simpler hydrazine derivatives (252–253°C in ), likely due to enhanced molecular symmetry and intermolecular interactions .
  • Spectral Data :
    • IR Spectroscopy : The target compound’s ester carbonyl (C=O) stretch (~1715 cm⁻¹, as in ) and sulfonyl (SO₂) vibrations (~1150 cm⁻¹) are consistent with its functional groups .
    • NMR : Benzoazepine derivatives typically show aromatic proton signals between δ 6.3–8.4 ppm (e.g., ), while methyl ester groups resonate near δ 3.8–3.9 ppm .

Biological Activity

Methyl 2,3,4,5-tetrahydro-1H-benzo[b]azepine-7-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a seven-membered heterocyclic structure with one nitrogen atom and is classified under the benzazepine family. Its molecular formula is C11H14ClN and it has a molecular weight of approximately 201.69 g/mol.

The compound primarily acts as an agonist at the cannabinoid receptor 2 (CB2) . This receptor is predominantly expressed in immune cells and is involved in modulating various physiological processes including inflammation and immune response. The activation of CB2 receptors by this compound can lead to:

  • Modulation of Immune Response : It may reduce inflammatory responses by inhibiting pro-inflammatory cytokines.
  • Pain Relief : Due to its interaction with the endocannabinoid system, it could potentially provide analgesic effects.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to the benzazepine structure. For instance, derivatives have shown promising results in inhibiting cancer cell proliferation in various assays:

CompoundCell LineIC50 (µM)Reference
Compound AA549 (Lung Cancer)1.95
Compound BHeLa (Cervical Cancer)0.85

These findings suggest that this compound or its derivatives could be explored for their potential as anticancer agents.

Neuroprotective Effects

Benzazepine compounds are also being investigated for neuroprotective properties. Research indicates that they may help in conditions like Alzheimer's disease by inhibiting acetylcholinesterase activity:

CompoundActivityReference
This compoundAcetylcholinesterase Inhibition

This inhibition could enhance cholinergic neurotransmission and improve cognitive function.

Case Studies and Research Findings

  • Study on Immune Modulation :
    • A study demonstrated that this compound significantly reduced the production of TNF-alpha in macrophages when stimulated with lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.
  • Anticancer Activity :
    • In vitro assays showed that the compound exhibited cytotoxic effects against several cancer cell lines including A549 and HeLa cells with IC50 values indicating potent activity . Further studies are needed to elucidate the underlying mechanisms.

Q & A

Q. Table 2: Synthesis Parameters

StepConditionsYield (%)Purity (%)
CyclizationTHF, 0°C, 12 h65–7090
EsterificationDCM, RT, 6 h80–8595
Final PurificationEthanol/water recrystallization7598

What advanced spectroscopic and crystallographic methods confirm the molecular structure of this compound?

Advanced Question
Answer:

  • X-ray Crystallography: Resolve the benzazepine core’s chair conformation and hydrogen-bonding networks. For example, similar azepine derivatives show dihedral angles of 17–21° between aromatic and heterocyclic planes .
  • NMR Spectroscopy:
    • ¹H NMR: Methyl protons appear as a singlet at δ 3.6–3.8 ppm; aromatic protons show splitting patterns at δ 6.8–7.2 ppm .
    • ¹³C NMR: The carboxylate carbon resonates at δ 170–175 ppm .
  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 265.8 (M+H⁺) .

How can researchers resolve contradictions in reported pharmacological activities of benzoazepine derivatives?

Advanced Question
Answer:
Discrepancies in receptor binding or efficacy data often arise from:

  • Assay Variability: Standardize cell lines (e.g., HEK293 for dopamine receptors) and buffer conditions (pH 7.4, 37°C) to ensure reproducibility .
  • Isomer-Specific Effects: Chiral centers (e.g., R/S configurations) significantly alter bioactivity. Use chiral HPLC to isolate enantiomers for independent testing .
  • Metabolic Stability: Assess hepatic microsomal degradation to differentiate intrinsic activity from pharmacokinetic artifacts .

Q. Table 3: Pharmacological Data Comparison

StudyIC₅₀ (D1 Receptor)Assay SystemNotes
Smith et al. (2023)12 nMHEK293, cAMPR-enantiomer tested
Lee et al. (2024)45 nMCHO, calcium fluxRacemic mixture used

What computational strategies predict the compound’s solubility and bioactivity?

Advanced Question
Answer:

  • LogP Calculation: Consensus logP values (~3.07) indicate moderate lipophilicity, suggesting good blood-brain barrier penetration .
  • Molecular Dynamics (MD): Simulate interactions with target receptors (e.g., dopamine D1-like) to identify key binding residues (e.g., Ser198, Asp264) .
  • Solubility Prediction: ESOL and Ali models estimate aqueous solubility at 0.000394 mg/mL, necessitating co-solvents (e.g., DMSO) for in vitro studies .

How should researchers design experiments to assess ecological toxicity for this compound?

Advanced Question
Answer:

  • Acute Toxicity Tests: Use Daphnia magna (EC₅₀) and Vibrio fischeri (bioluminescence inhibition) for aquatic toxicity profiling .
  • Degradation Studies: Perform photolysis (UV light, pH 7) and biodegradation (activated sludge) to evaluate environmental persistence .

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